An In-depth Technical Guide to 3-Chloro-4-methoxysalicylaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Chloro-4-methoxysalicylaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methoxysalicylaldehyde (CAS No. 72482-15-6) is a substituted aromatic aldehyde possessing a unique combination of functional groups that make it a valuable intermediate in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. The presence of a hydroxyl group ortho to the aldehyde function, a chloro substituent, and a methoxy group on the benzene ring imparts a distinct reactivity profile and potential for diverse molecular interactions. This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway based on established chemical principles, and an exploration of its potential applications, with a focus on leveraging its structural motifs for the design of novel therapeutic agents.
Molecular Structure and Identification
3-Chloro-4-methoxysalicylaldehyde, also known as 3-chloro-2-hydroxy-4-methoxybenzaldehyde, is a trifunctional aromatic compound. Its structure is characterized by a benzaldehyde core with hydroxyl, chloro, and methoxy substituents at positions 2, 3, and 4, respectively.
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IUPAC Name: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde
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Synonyms: 3-Chloro-4-methoxysalicylaldehyde
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CAS Number: 72482-15-6
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Molecular Formula: C₈H₇ClO₃[1]
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Molecular Weight: 186.59 g/mol [1]
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InChI Key: REYOHTMEPVOOHY-UHFFFAOYSA-N
The spatial arrangement of the ortho-hydroxyl and aldehyde groups allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the compound's conformation, physical properties, and chemical reactivity.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not widely published, key properties can be compiled from supplier information and predictive models.
Table 1: Physicochemical Properties of 3-Chloro-4-methoxysalicylaldehyde
| Property | Value | Source |
| Physical Form | Solid | |
| Molecular Weight | 186.59 g/mol | [1] |
| Boiling Point | 275.1 ± 35.0 °C | Predicted[1] |
| Purity | >97% | [2] |
Spectroscopic Data (Predicted)
Predictive spectroscopic analysis is a valuable tool in the absence of published experimental spectra. The following are expected characteristics:
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet around 9.8-10.5 ppm), the phenolic hydroxyl proton (a broad singlet with a variable chemical shift, often >10 ppm), two aromatic protons (doublets in the range of 6.5-7.8 ppm), and a singlet for the methoxy group protons (around 3.9-4.1 ppm).
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¹³C NMR Spectroscopy: The carbon NMR would feature a signal for the carbonyl carbon of the aldehyde (190-196 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (around 56 ppm).
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch for the hydrogen-bonded phenol (around 3200 cm⁻¹), a C=O stretch for the aldehyde (1650-1680 cm⁻¹), C-O stretches for the ether and phenol, and C-Cl stretching frequencies.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 186 and a characteristic M+2 peak at m/z 188 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
Proposed Synthesis Protocol: Ortho-Formylation of 2-Chloro-3-methoxyphenol
The proposed starting material, 2-chloro-3-methoxyphenol, is a logical precursor. The synthesis would proceed as follows:
Caption: Proposed workflow for the synthesis of 3-Chloro-4-methoxysalicylaldehyde.
Detailed Step-by-Step Methodology
Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.
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Reaction Setup: To a dry, three-necked round-bottom flask purged with argon, add anhydrous magnesium chloride (1.1 equivalents) and paraformaldehyde (3 equivalents).
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Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe, followed by the dropwise addition of triethylamine (2 equivalents). Stir the resulting suspension for 10 minutes at room temperature.
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Substrate Addition: Add 2-chloro-3-methoxyphenol (1 equivalent) dropwise via syringe.
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Reaction: Heat the reaction mixture to reflux (approximately 75°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, add diethyl ether and wash the organic phase successively with 1N HCl and brine.[3] Care should be taken as gas evolution may occur during the acid wash.
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Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to yield pure 3-Chloro-4-methoxysalicylaldehyde.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Chloro-4-methoxysalicylaldehyde is governed by its three key functional groups: the aldehyde, the phenolic hydroxyl, and the chloro and methoxy substituents on the aromatic ring.
The Salicylaldehyde Moiety
The ortho-hydroxyl group is a defining feature. It acts as a powerful directing group and modulates the reactivity of the aldehyde.
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Schiff Base Formation: The aldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental to the synthesis of numerous ligands for coordination chemistry and biologically active molecules.[4]
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Knoevenagel Condensation: The aldehyde can react with active methylene compounds in the presence of a base.
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Chelation: The ortho-hydroxyaldehyde arrangement is a classic bidentate ligand motif, capable of forming stable complexes with a wide range of metal ions.
Influence of Ring Substituents
The chloro and methoxy groups exert significant electronic effects on the aromatic ring, which in turn influences the reactivity of the aldehyde and phenol.
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Chloro Group: As an electron-withdrawing group (via induction) and a deactivating, ortho-para director (via resonance), the chlorine atom at position 3 increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attack at the aldehyde.
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Methoxy Group: The methoxy group at position 4 is a strong electron-donating group through resonance. This effect increases the electron density of the aromatic ring and can influence the acidity of the phenolic proton and the nucleophilicity of the ring itself in electrophilic aromatic substitution reactions.
Caption: Reactivity pathways of 3-Chloro-4-methoxysalicylaldehyde.
Applications in Research and Drug Development
Substituted salicylaldehydes are privileged scaffolds in medicinal chemistry. The chloro and methoxy groups are frequently employed by drug discovery professionals to modulate the pharmacological and pharmacokinetic properties of lead compounds.[5][6]
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Modulation of Physicochemical Properties: The chloro group generally increases lipophilicity, which can enhance membrane permeability. The methoxy group can participate in hydrogen bonding and also impacts lipophilicity and metabolic stability.[7][8]
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Ligand-Protein Interactions: Both chloro and methoxy groups can engage in specific, beneficial interactions within protein binding pockets. Chlorine can form halogen bonds, while the methoxy group's oxygen can act as a hydrogen bond acceptor.[7][8] This dual electrostatic nature makes them valuable for probing binding sites to optimize potency.[7]
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Antimicrobial and Antifungal Agents: Salicylaldehyde derivatives and their corresponding Schiff bases have been widely investigated for their antimicrobial and antifungal activities.
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Anticancer Therapeutics: The ability to form metal complexes has led to the development of salicylaldehyde-based compounds as potential anticancer agents, which can interact with DNA or key cellular enzymes.
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Fluorescent Probes: The salicylaldehyde structure is a component of various fluorescent sensors for detecting specific metal ions or biomolecules.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-4-methoxysalicylaldehyde is not widely available, hazard information can be inferred from supplier data and the known profiles of similar substituted salicylaldehydes.[8][9]
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GHS Hazard Statements (Anticipated):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements (Recommended):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Personal Protective Equipment (PPE): Use in a well-ventilated area or fume hood. Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases. Keep container tightly sealed.
Conclusion
3-Chloro-4-methoxysalicylaldehyde represents a versatile and synthetically accessible building block for chemical research and drug discovery. Its unique combination of an ortho-hydroxyaldehyde moiety with strategically placed chloro and methoxy substituents provides a platform for generating diverse molecular architectures with tunable electronic and steric properties. The insights into its reactivity and the established importance of its functional groups in medicinal chemistry underscore its potential for the development of novel ligands, probes, and therapeutic candidates. Further experimental investigation into the properties and biological activities of this compound and its derivatives is warranted.
References
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Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com. [Link]
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Safety Data Sheet: Salicylaldehyde. Carl ROTH. [Link]
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72482-15-6|3-氯-4-甲氧基水杨醛|3-Chloro-4-methoxysalicylaldehyde. BIOFOUNT. [Link]
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Salicylaldehyde | C7H6O2 | CID 6998. PubChem. [Link]
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Salicylaldehyde - SAFETY DATA SHEET. PENTA. [Link]
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ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]
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72482-15-6,3-Chloro-4-methoxysalicylaldehyde. AccelaChem. [Link]
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